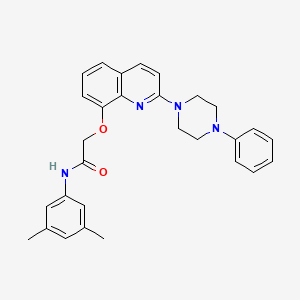

N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O2/c1-21-17-22(2)19-24(18-21)30-28(34)20-35-26-10-6-7-23-11-12-27(31-29(23)26)33-15-13-32(14-16-33)25-8-4-3-5-9-25/h3-12,17-19H,13-16,20H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPDWTZUOCPREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable quinoline derivative reacts with 4-phenylpiperazine under basic conditions.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with chloroacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and phenylpiperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the phenylpiperazine moiety.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. The phenylpiperazine moiety is known for its presence in various psychoactive drugs, suggesting that this compound might exhibit similar biological activities, such as acting on neurotransmitter receptors.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors, modulating their activity. The quinoline core and phenylpiperazine moiety suggest potential binding to G-protein coupled receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Compound 11a: N-(Quinolin-2-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide

- Key Differences: The piperazine ring is substituted with a 2-(trifluoromethoxy)phenyl group instead of a 4-phenyl group. The acetamide chain is elongated (pentanamide vs. acetamide) and linked to quinolin-2-yl rather than quinolin-8-yl.

- Synthetic Pathway: Similar to the target compound, but uses 1-(2-(trifluoromethoxy)phenyl)piperazine in the coupling step. Purification involves normal-phase chromatography, yielding 44% .

Compound 11d: 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide

- Key Differences :

- Piperazine substituent is 3,5-dichlorophenyl, introducing electron-withdrawing groups.

- The absence of the 8-oxyacetamide linkage reduces steric hindrance.

- Pharmacological Relevance : Chlorinated arylpiperazines often enhance binding affinity to serotonin or dopamine receptors .

Simplified Acetamide Derivatives

2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide (CAS 137-58-6)

- Key Differences: Lacks the quinoline and piperazine systems entirely. Features a diethylamino group instead of a phenylpiperazine.

- Applications : Used as a local anesthetic precursor due to its hydrophobic aryl and tertiary amine groups .

2-Chloro-N-(4-Fluorophenyl)acetamide

- Key Differences: Chloroacetamide backbone without quinoline or piperazine. Fluorophenyl group enhances electrophilicity for nucleophilic substitution.

- Utility: Intermediate for synthesizing (quinolin-8-yloxy)acetamides and piperazinediones .

Agricultural Acetamide Derivatives

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The target compound’s quinoline-piperazine-acetamide scaffold allows modular substitution, enabling optimization for solubility or target affinity .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3O) on piperazine enhance binding to GPCRs, while electron-donating groups (e.g., methyl) may improve metabolic stability .

Biological Activity

N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives and features a complex structure that includes a quinoline moiety. Its chemical formula is , with a molecular weight of approximately 323.44 g/mol. The IUPAC name highlights its structural components, which are crucial for understanding its biological interactions.

This compound is believed to exert its biological effects through interactions with various molecular targets, including receptors and enzymes. The presence of the piperazine ring suggests potential activity as a ligand in receptor binding studies, which could lead to modulation of neurotransmitter systems or other signaling pathways.

Potential Targets:

- Dopamine Receptors : Given the piperazine structure, it may interact with dopamine receptors, influencing neurochemical pathways.

- Serotonin Receptors : The compound may also affect serotonin pathways, which are critical in mood regulation and various psychiatric conditions.

Biological Activity

Research has indicated that this compound exhibits several pharmacological properties:

1. Antidepressant-like Effects

- Studies have demonstrated that piperazine derivatives can possess antidepressant-like effects in animal models. The specific compound's ability to modulate neurotransmitter levels could contribute to such effects.

2. Anti-inflammatory Activity

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

3. Anticancer Potential

- The compound's structural similarities to known anticancer agents warrant investigation into its cytotoxic effects against various cancer cell lines. Early results indicate possible activity against leukemia and solid tumors.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Q & A

Basic: What are the typical synthetic routes and purification challenges for this compound?

The synthesis of N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide involves multi-step reactions, often starting with functionalization of the quinoline core. Key steps include:

- Quinoline functionalization : Introducing the piperazine moiety at the quinolin-2-yl position via nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ).

- Acetamide linkage : Coupling the quinoline-piperazine intermediate with 3,5-dimethylphenylacetic acid derivatives using carbodiimide-based coupling agents.

- Purification challenges : Normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) or amine-functionalized columns (e.g., RediSep Rf Gold Amine) are critical due to polar byproducts and residual solvents .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

State-of-the-art quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal solvent systems, temperatures, and catalysts. For example:

- Solvent selection : Dielectric constant calculations for polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Kinetic modeling : Identifying rate-limiting steps in piperazine-quinoline coupling using density functional theory (DFT) .

- Machine learning : Training models on existing reaction datasets to predict yields under varied conditions (e.g., temperature gradients, reagent ratios).

Basic: What spectroscopic techniques are essential for structural validation?

- ¹H/¹³C NMR : Confirm regioselectivity of the piperazine and acetamide substituents. For example, aromatic proton signals in CDCl₃ (δ 7.0–9.0 ppm) distinguish quinoline protons from 3,5-dimethylphenyl groups .

- HRMS : Validate molecular weight (expected ~500–550 g/mol range) and fragmentation patterns.

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O bonds) as seen in structurally related acetamides .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions in activity (e.g., receptor binding vs. cytotoxicity) require:

- Dose-response profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines to differentiate target-specific effects from off-target toxicity.

- Structural analogs : Compare with derivatives (e.g., ) to identify critical functional groups (e.g., methoxy vs. methyl substitutions).

- Computational docking : Map interactions with target receptors (e.g., serotonin or dopamine receptors) to rationalize potency variations .

Basic: What are the key stability considerations during storage and handling?

- Light sensitivity : Store in amber vials at –20°C to prevent quinoline core degradation.

- Hydrolysis risk : Avoid aqueous buffers unless stabilized by lyophilization.

- Purity monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradients) to detect decomposition products .

Advanced: How can statistical experimental design improve yield optimization?

- Factorial design : Screen variables (e.g., reaction time, catalyst loading) using a 2³ factorial matrix to identify significant factors.

- Response surface methodology (RSM) : Optimize interactions between temperature and solvent polarity for maximum yield .

- Robustness testing : Validate optimal conditions under minor perturbations (e.g., ±5% reagent variation) to ensure reproducibility .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases (e.g., ATPase activity).

- Cellular uptake : LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells.

- Cytotoxicity : MTT or resazurin assays to establish therapeutic indices .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Confirm target dependency by deleting putative receptor genes in model organisms.

- Metabolomics : Track downstream metabolic shifts via LC-MS/MS after compound exposure.

- Photoaffinity labeling : Incorporate azide or alkyne tags for pull-down assays to identify binding partners .

Basic: How do structural modifications influence solubility and bioavailability?

- LogP adjustments : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP values >5, which correlate with poor aqueous solubility.

- Salt formation : Use hydrochloride or mesylate salts to enhance dissolution rates.

- Prodrug strategies : Mask acetamide groups with ester linkages for improved intestinal absorption .

Advanced: What interdisciplinary approaches bridge chemical synthesis and biological testing?

- High-throughput screening (HTS) : Pair automated synthesis (e.g., microwave-assisted reactions) with robotic assay platforms.

- Cheminformatics : Build QSAR models linking substituent electronegativity to receptor binding scores.

- Microfluidics : Integrate on-chip synthesis and toxicity testing for rapid iteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.